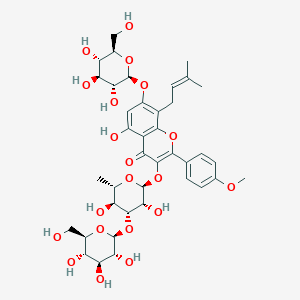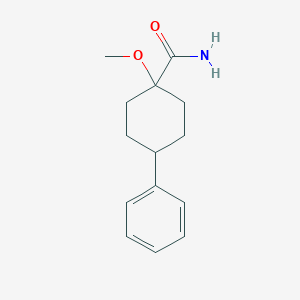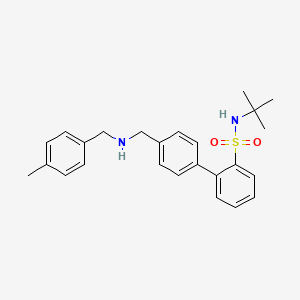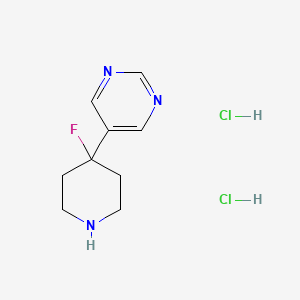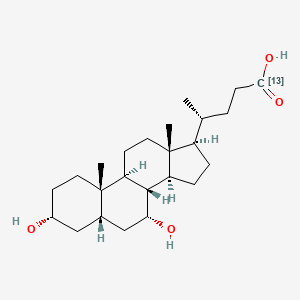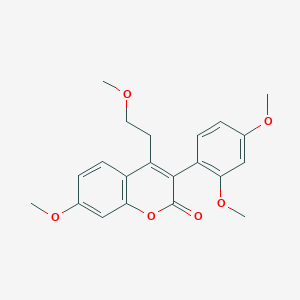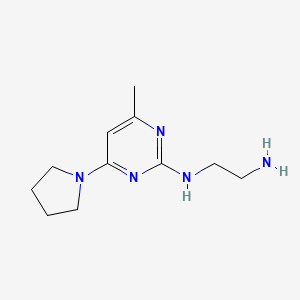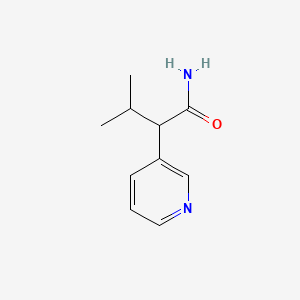
3-Methyl-2-(pyridin-3-yl)butanamide
Übersicht
Beschreibung
3-Methyl-2-(pyridin-3-yl)butanamide is a chemical compound with the molecular formula C10H14N2O . It has a molecular weight of 178.23 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of compounds similar to 3-Methyl-2-(pyridin-3-yl)butanamide has been reported in the literature . For instance, Narasimhan et al. synthesized pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone . Another study reported the synthesis of a series of novel pyridine derivatives containing oxime esters from 3-methylpyridine, ethyl pivalate, hydroxylamine hydrochloride, and substituted benzoic acid .Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
3-Methyl-2-(pyridin-3-yl)butanamide and related compounds are used in synthetic chemistry, particularly for the synthesis of heterocyclic compounds. These compounds serve as precursors in various chemical reactions, enabling the creation of diverse heterocyclic structures, which are crucial in the development of pharmaceuticals and other complex organic compounds (Fadda et al., 2015).Antimicrobial Properties
Some derivatives of 3-Methyl-2-(pyridin-3-yl)butanamide have demonstrated moderate antimicrobial activity. This suggests potential applications in developing new antimicrobial agents, which is an ongoing area of research given the increasing resistance to existing antibiotics (Darwish et al., 2010).Pharmacological Applications
Certain pyridine derivatives, which include structures related to 3-Methyl-2-(pyridin-3-yl)butanamide, have been identified as potent and selective CB2 cannabinoid receptor agonists. These compounds exhibit efficacy in animal models of neuropathic pain, indicating their potential therapeutic value in pain management (Chu et al., 2009).Heterocyclic Synthesis
The compound is used in the synthesis of a variety of heterocyclic compounds, such as dihydropyridines, dihydropyridazines, and thiourea derivatives. These compounds have diverse applications, ranging from pharmaceuticals to materials science (Hafiz et al., 2011).Potential Antiviral Activity
Synthesized derivatives from 3-Methyl-2-(pyridin-3-yl)butanamide are expected to exhibit antiviral activity. This presents opportunities for the development of new antiviral drugs, especially considering the ongoing need for effective treatments against various viral infections (Saxena et al., 2011).
Eigenschaften
IUPAC Name |
3-methyl-2-pyridin-3-ylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7(2)9(10(11)13)8-4-3-5-12-6-8/h3-7,9H,1-2H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXRHHIXRMLVKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CN=CC=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(pyridin-3-yl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B1458789.png)
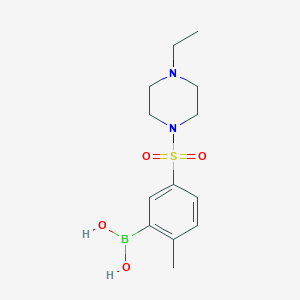
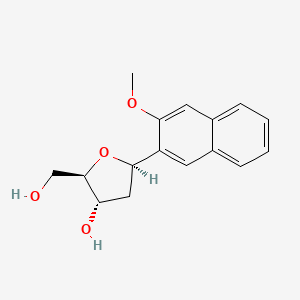
![3-Phenylbicyclo[1.1.1]pentan-1-amine hydrobromide](/img/structure/B1458792.png)


